Itacnosertib
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Overview
Description
TP-0184 is a small-molecule inhibitor that targets activin receptor-like kinase 2 (ALK2) and FMS-like tyrosine kinase 3 (FLT3). It has shown significant potential in preclinical models for treating conditions such as anemia of chronic disease and acute myeloid leukemia .
Chemical Reactions Analysis
TP-0184 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the molecule.
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Major Products: The primary products formed from these reactions are derivatives of TP-0184 with modified functional groups
Scientific Research Applications
TP-0184 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition.
Biology: Investigated for its role in modulating signaling pathways in cells.
Medicine: Shows promise in treating anemia of chronic disease by inhibiting ALK2 and reducing hepcidin levels. .
Industry: Potential applications in developing new therapeutic agents for various diseases
Mechanism of Action
TP-0184 exerts its effects by inhibiting the kinase activity of ALK2 and FLT3. This inhibition leads to the modulation of downstream signaling pathways, including the SMAD pathway for ALK2 and the PI3K/AKT, STAT5, and MAPK pathways for FLT3. By targeting these pathways, TP-0184 can reduce hepcidin levels and inhibit the proliferation of leukemia cells .
Comparison with Similar Compounds
TP-0184 is unique in its dual inhibition of ALK2 and FLT3. Similar compounds include:
LDN-212854: Another ALK2 inhibitor.
Gilteritinib: A FLT3 inhibitor used in treating acute myeloid leukemia.
Luspatercept: Targets the TGF-β pathway to reduce hepcidin levels
TP-0184 stands out due to its dual-targeting mechanism, which provides a broader therapeutic potential compared to single-target inhibitors .
Properties
IUPAC Name |
2-N-[3-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-4-N-(2-pyridin-2-ylpyridin-3-yl)pyrimidine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N8O/c1-33-14-16-34(17-15-33)22-9-8-19(18-23(22)35-2)30-26-29-13-10-24(32-26)31-21-7-5-12-28-25(21)20-6-3-4-11-27-20/h3-13,18H,14-17H2,1-2H3,(H2,29,30,31,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQKEVGTZSBVBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=CC(=N3)NC4=C(N=CC=C4)C5=CC=CC=N5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1628870-27-8 |
Source
|
Record name | Itacnosertib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628870278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ITACNOSERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22Z53X5LHF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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